2,2,4,5-Tetramethyl-1,2-dihydroquinoline

Catalog No.
S15053128
CAS No.
65811-14-5
M.F
C13H17N
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4,5-Tetramethyl-1,2-dihydroquinoline

CAS Number

65811-14-5

Product Name

2,2,4,5-Tetramethyl-1,2-dihydroquinoline

IUPAC Name

2,2,4,5-tetramethyl-1H-quinoline

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-9-6-5-7-11-12(9)10(2)8-13(3,4)14-11/h5-8,14H,1-4H3

InChI Key

YEHVCZWLQKFIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(NC2=CC=C1)(C)C)C

2,2,4,5-Tetramethyl-1,2-dihydroquinoline is a heterocyclic organic compound belonging to the quinoline family. Its molecular formula is C13H17NC_{13}H_{17}N, and it features a structure characterized by four methyl groups attached to the quinoline ring system. This compound is notable for its stability and reactivity, which are influenced by its unique substitution pattern. The presence of these methyl groups enhances its lipophilicity and affects its interactions with biological systems, making it relevant in various fields including medicinal chemistry and materials science .

  • Oxidation: This compound can be oxidized to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to yield tetrahydroquinoline derivatives, typically using hydrogenation methods with catalysts like palladium on carbon.
  • Electrophilic Substitution: The compound can engage in electrophilic substitution reactions, introducing various functional groups into the quinoline ring. Friedel-Crafts alkylation and acylation are common methods employed for this purpose .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reduction Catalyst: Palladium on carbon.
  • Substitution Catalysts: Aluminum chloride for Friedel-Crafts reactions.

The biological activity of 2,2,4,5-tetramethyl-1,2-dihydroquinoline has been explored in various studies. It is known for its antioxidant properties, which make it useful in protecting against oxidative stress in biological systems. This compound has been investigated for potential applications in preventing lipid peroxidation and as a stabilizer in polymer formulations. Additionally, it has shown promise in pharmaceutical applications due to its ability to modulate biological pathways associated with inflammation and cellular stress responses .

The synthesis of 2,2,4,5-tetramethyl-1,2-dihydroquinoline can be achieved through several methods:

  • Skraup Reaction: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. It typically requires high temperatures and careful control due to the exothermic nature of the reaction.
  • Pechmann Condensation: In this method, 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline reacts with ethyl acetoacetate under acidic conditions to yield the desired product.
  • Catalytic Methods: Recent advances have introduced metal-modified catalysts that enhance yield and selectivity during synthesis. For example, palladium or platinum catalysts can facilitate cyclization at milder conditions compared to traditional methods .

2,2,4,5-tetramethyl-1,2-dihydroquinoline finds applications across various domains:

  • Antioxidants: It is widely used as an antioxidant in rubber and plastics to enhance durability and resistance to degradation.
  • Pharmaceuticals: The compound's biological properties make it a candidate for drug development aimed at treating oxidative stress-related diseases.
  • Industrial Chemicals: It serves as an intermediate in the synthesis of dyes, fungicides, biocides, and other specialty chemicals .

Studies on the interactions of 2,2,4,5-tetramethyl-1,2-dihydroquinoline with various biological molecules have indicated its potential as a modulator of oxidative stress pathways. Research has focused on its ability to scavenge free radicals and inhibit lipid peroxidation processes. Furthermore, its interactions with cellular receptors and enzymes are under investigation to elucidate its pharmacological mechanisms .

Several compounds share structural similarities with 2,2,4,5-tetramethyl-1,2-dihydroquinoline:

Compound NameStructural DifferencesUnique Properties
2,2,4-Trimethyl-1,2-dihydroquinolineLacks one methyl group compared to 2,2,4,5-TetramethylLower lipophilicity; used primarily as a rubber antioxidant
1,2-DihydroquinolineNo additional methyl groups; simpler structureLess stable; more reactive than substituted analogs
6-Methyl-1,2-dihydroquinolineOne methyl group at position 6Different reactivity profile due to substitution location
1-Methyl-1H-pyrrolo[3,4-b]quinolinContains a pyrrole ring instead of a quinolineExhibits unique biological activities distinct from quinolines

Uniqueness

The uniqueness of 2,2,4,5-tetramethyl-1,2-dihydroquinoline lies in its specific methyl substitution pattern that enhances stability and reactivity compared to similar compounds. Its higher degree of methylation contributes to its distinctive chemical behavior and biological activity .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

187.136099547 g/mol

Monoisotopic Mass

187.136099547 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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